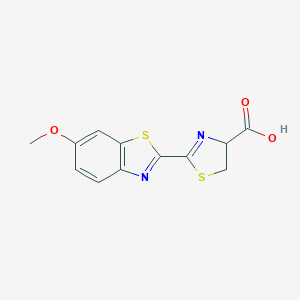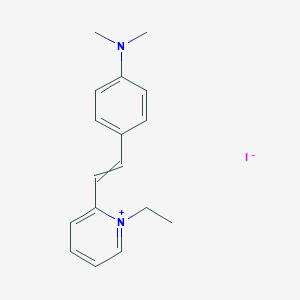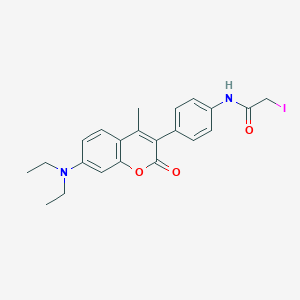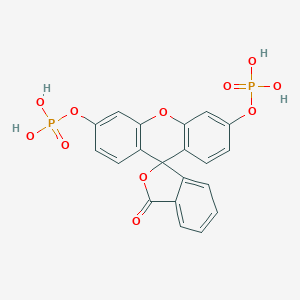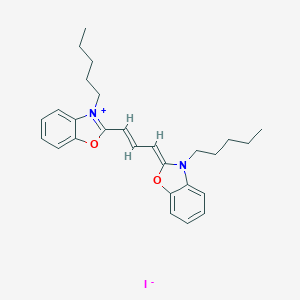
DiOC5(3)
描述
DiOC5(3) is a complex organic compound with the molecular formula C27H33N2O2I It is known for its unique structure, which includes two benzoxazole rings connected by a propenylidene bridge, each substituted with a pentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DiOC5(3) typically involves the condensation of 3-pentylbenzoxazole with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
DiOC5(3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzoxazole rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
DiOC5(3) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique structural properties.
作用机制
The mechanism of action of DiOC5(3) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide: Similar structure but with benzothiazole rings instead of benzoxazole.
3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide: Another similar compound with benzothiazole rings.
Uniqueness
The uniqueness of DiOC5(3) lies in its specific structural arrangement and the presence of benzoxazole rings, which confer distinct chemical and physical properties compared to similar compounds with benzothiazole rings.
属性
IUPAC Name |
3-pentyl-2-[3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2O2.HI/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27;/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMLYASVIQVPH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967740 | |
| Record name | 3-Pentyl-2-[3-(3-pentyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53213-81-3 | |
| Record name | 3,3′-Dipentyloxacarbocyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53213-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentyl-2-[3-(3-pentyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dipentyloxacarbocyanine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DiOC5(3) interact with cells, and what are the downstream effects?
A1: DiOC5(3) is a lipophilic cationic dye that readily penetrates cell membranes and accumulates primarily in mitochondria due to their negative membrane potential. [, ] This accumulation leads to a change in fluorescence intensity, allowing researchers to monitor mitochondrial membrane potential. [, ]
Q2: What are the specific applications of DiOC5(3) in biological research?
A2: DiOC5(3) is a versatile tool in biological research, utilized for various applications including:
- Assessing cell viability: DiOC5(3) can distinguish between live and dead cells based on their membrane potential. [, ]
- Monitoring mitochondrial function: Changes in DiOC5(3) fluorescence intensity can indicate alterations in mitochondrial membrane potential, which is crucial for cellular energy production. [, , ]
- Studying drug resistance: Researchers use DiOC5(3) to investigate the mechanisms of drug resistance in various cell lines, including cancer cells. [, ]
- Visualizing cell structures: DiOC5(3) can stain and visualize various cellular structures like keratinocytes, blood vessels, and nerves in skin. []
Q3: Can DiOC5(3) be used to study specific cell types?
A3: Yes, research has shown DiOC5(3) to be effective in distinguishing and counting specific cell types. For instance, it has been successfully used to count lymphocytes in quail whole blood. []
Q4: How does DiOC5(3) contribute to understanding drug mechanisms?
A4: DiOC5(3) has been instrumental in elucidating the mechanism of action of certain drugs. For example, it was used to demonstrate that amphotericin B, an antifungal drug, exerts its effect by permeabilizing the fungal cell membrane. []
Q5: What is the molecular formula and weight of DiOC5(3)?
A5: The molecular formula of DiOC5(3) is C29H35IN2O2, and its molecular weight is 598.5 g/mol. []
Q6: Is there information available regarding the material compatibility and stability of DiOC5(3) under various conditions?
A6: While specific details regarding material compatibility are limited in the provided research, DiOC5(3) is generally used in standard biological buffers and media. It's essential to protect the dye from light to prevent degradation. For specific storage and handling recommendations, refer to the manufacturer's instructions.
Q7: What is known about the toxicity and safety profile of DiOC5(3)?
A7: Information about the long-term toxicity and safety profile of DiOC5(3) is limited in the provided research. As with any laboratory reagent, appropriate safety precautions and handling procedures should be followed.
Q8: What analytical methods are commonly used to characterize and quantify DiOC5(3)?
A8: Flow cytometry is a widely used technique for analyzing cells stained with DiOC5(3). [, , ] This method allows for the rapid analysis of individual cells and the assessment of changes in fluorescence intensity, providing insights into membrane potential and other cellular parameters.
Q9: Are there standardized protocols for using DiOC5(3) in flow cytometry?
A9: While specific protocols may vary depending on the experiment, researchers often optimize staining conditions, including dye concentration and incubation time, to ensure reliable and reproducible results. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



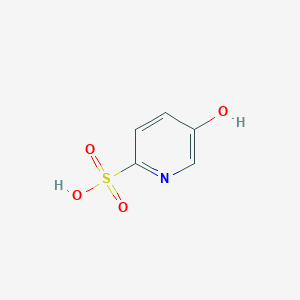

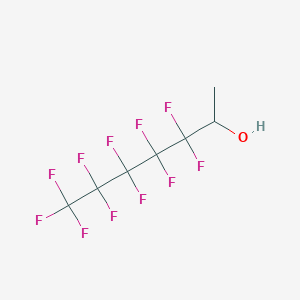

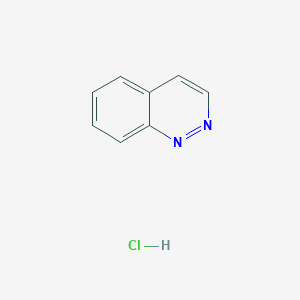
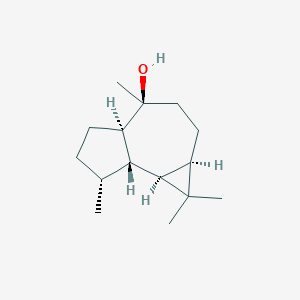
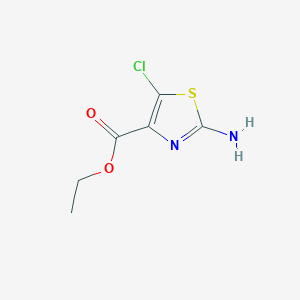

![7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B149279.png)
